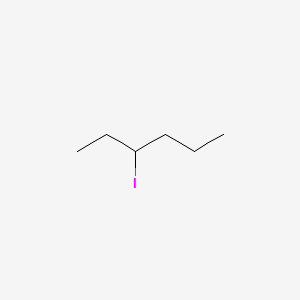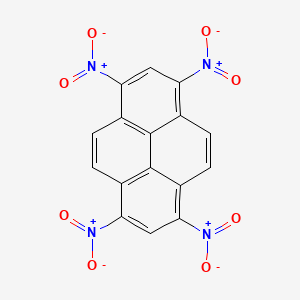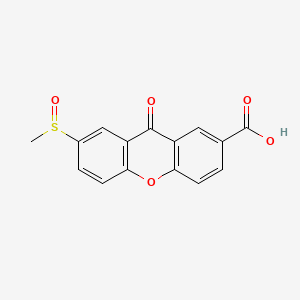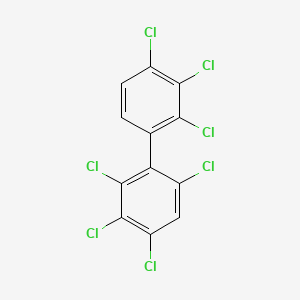
Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route includes the reaction of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester with sodium borohydride in methanol and water. Further details on alternative synthetic pathways would require additional research.
Molecular Structure Analysis
The molecular formula of Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate is C₁₂H₁₆N₂O₄. It features an indole ring system with a formyl group and a tert-butoxycarbonyl (Boc) amino protecting group .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including deprotection of the Boc group. Traditional methods involve using trifluoroacetic acid (TFA) or other reagents to remove the Boc protecting group . Additionally, mild deprotection methods using oxalyl chloride have been reported .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Tryptophan Dioxygenase Inhibitors
Scientific Field
Biochemistry and pharmacology
Summary
Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate has shown promise as a tryptophan dioxygenase inhibitor. Tryptophan dioxygenase is an enzyme involved in the catabolism of tryptophan, an essential amino acid. Inhibition of this enzyme can have implications for immune modulation and cancer therapy.
Methods of Application
Researchers typically synthesize Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate using organic chemistry techniques. The compound can then be tested in vitro or in vivo to assess its inhibitory effects on tryptophan dioxygenase. Assays may involve enzyme kinetics studies, cell-based assays, or animal models.
Results
Studies have demonstrated that Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate effectively inhibits tryptophan dioxygenase activity. This inhibition can lead to altered tryptophan metabolism, potentially affecting immune responses and cancer cell growth .
Anticancer Immunomodulators
Scientific Field
Oncology and immunology
Summary
Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate derivatives have been explored as potential anticancer immunomodulators. These compounds may enhance immune responses against cancer cells, making them attractive candidates for cancer therapy.
Methods of Application
Researchers design and synthesize various derivatives of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate. These derivatives are then evaluated for their immunomodulatory effects using cell-based assays, animal models, and sometimes clinical trials.
Results
Some derivatives exhibit promising immunomodulatory properties, stimulating immune cells to recognize and attack cancer cells. These findings suggest that Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate derivatives could be valuable additions to cancer immunotherapy .
Botulinum Neurotoxin Inhibitors
Scientific Field
Neuroscience and toxinology
Summary
Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate has been investigated as an inhibitor of botulinum neurotoxin. Botulinum neurotoxins are potent toxins produced by Clostridium botulinum bacteria and are responsible for botulism.
Methods of Application
Researchers study the interaction between Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate and botulinum neurotoxin using biochemical assays. They assess the compound’s ability to interfere with the toxin’s activity.
Results
While research is ongoing, initial findings suggest that Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate may have inhibitory effects on botulinum neurotoxin, potentially leading to therapeutic applications .
Antibacterial Agents
Scientific Field
Microbiology and medicinal chemistry
Summary
Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate derivatives have been explored as potential antibacterial agents. Researchers investigate their efficacy against various bacterial strains.
Methods of Application
In vitro assays assess the antibacterial activity of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate derivatives. Minimum inhibitory concentration (MIC) assays and bacterial growth inhibition studies are commonly used.
Results
Some derivatives exhibit antibacterial properties, making them candidates for further development as novel antibiotics. Their mechanism of action and safety profiles require further investigation .
Propiedades
IUPAC Name |
methyl 3-formyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-16(2,3)23-15(21)18-10-5-11(14(20)22-4)13-9(8-19)7-17-12(13)6-10/h5-8,17H,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLGXRDBFYRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)NC=C2C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650727 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-3-formyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate | |
CAS RN |
731810-57-4 | |
| Record name | Methyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-3-formyl-1H-indole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731810-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-3-formyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 731810-57-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




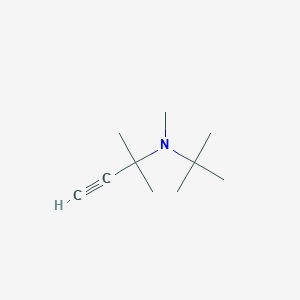
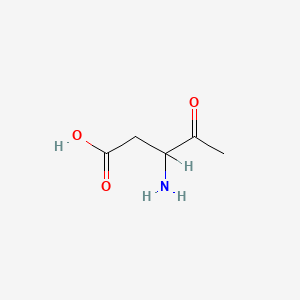
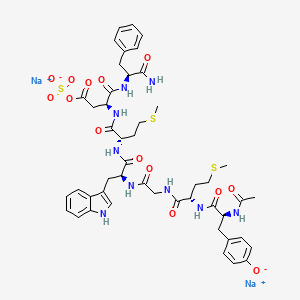
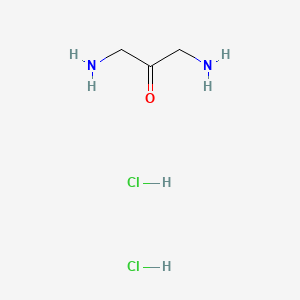
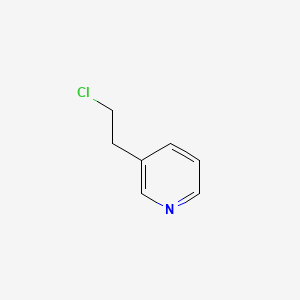
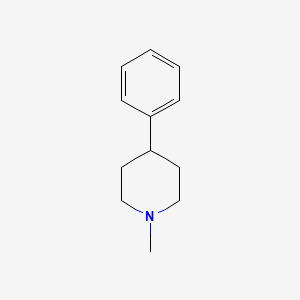
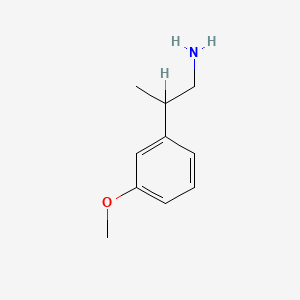
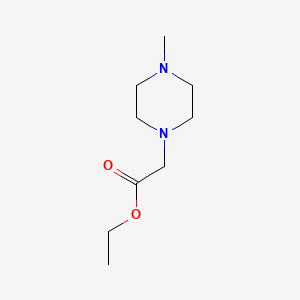
![3-[(Dimethylamino)methyl]phenol](/img/structure/B1593381.png)
